molecular formula C14H16N6O2S B2519686 2-methyl-7-((1-methyl-1H-imidazol-4-yl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine CAS No. 1797288-21-1

2-methyl-7-((1-methyl-1H-imidazol-4-yl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine

Cat. No.: B2519686
CAS No.: 1797288-21-1
M. Wt: 332.38
InChI Key: VNZRDLNAYBMWCL-UHFFFAOYSA-N
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Description

2-methyl-7-((1-methyl-1H-imidazol-4-yl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine is a useful research compound. Its molecular formula is C14H16N6O2S and its molecular weight is 332.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Evaluation

Researchers have developed new heterocyclic compounds containing a sulfonamido moiety with potential applications as antibacterial agents. These compounds were synthesized by reacting a precursor with various active methylene compounds and hydrazine derivatives, resulting in pyran, pyridine, pyridazine, pyrazole, oxazole, pyrimidine, and thiazine derivatives. Eight of these compounds exhibited significant antibacterial activities, highlighting their potential in medical and scientific research applications (Azab, Youssef, & El-Bordany, 2013).

Antimicrobial Activity of Pyrazolopyrimidines

A novel series of pyrazolo[1,5-a]pyrimidine derivatives incorporating phenylsulfonyl moieties were synthesized and evaluated for their antimicrobial properties. Some derivatives demonstrated activity surpassing that of reference drugs, indicating their potential as antimicrobial agents. Notably, compounds with a single sulfone group were more effective against bacteria and fungi than those with two sulfone groups (Alsaedi, Farghaly, & Shaaban, 2019).

Application in Antiulcer Agents

Imidazo[1,2-a]pyridines substituted at the 3-position were synthesized as potential antiulcer agents. These compounds were evaluated for their antisecretory and cytoprotective properties. Although none showed significant antisecretory activity, several demonstrated good cytoprotective effects in models of ethanol- and HCl-induced ulcers in rats, suggesting their utility in antiulcer therapies (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Serotonin 5-HT6 Receptor Antagonists

Research on 3-(arylsulfonyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidines revealed their activity as serotonin 5-HT6 receptor antagonists. The study found that derivatives with amino substituents in the 7 position showed varying degrees of activity, with certain compounds exhibiting picomolar level activity. This research contributes to the understanding of the structure-activity relationship in the development of new 5-HT6 antagonists (Ivachtchenko, Golovina, Kadieva, Kysil, & Mitkin, 2013).

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

Mechanism of Action

Imidazole-containing Compounds

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Target of Action

The primary targets of imidazole-containing compounds can vary widely depending on the specific compound and its structure. Some imidazole derivatives have been found to have antimicrobial potential .

Mode of Action

The mode of action of imidazole-containing compounds can also vary widely. For example, some imidazole derivatives have been found to have anti-tubercular activity against Mycobacterium tuberculosis strain .

Biochemical Pathways

The biochemical pathways affected by imidazole-containing compounds can be diverse, depending on the specific compound and its targets. Some imidazole derivatives have been found to have anti-inflammatory and analgesic activities .

Result of Action

The molecular and cellular effects of imidazole-containing compounds can also vary widely. For example, some imidazole derivatives have been found to have anti-inflammatory and analgesic activities .

Properties

IUPAC Name

4-methyl-11-(1-methylimidazol-4-yl)sulfonyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O2S/c1-10-5-13-15-6-11-7-19(4-3-12(11)20(13)17-10)23(21,22)14-8-18(2)9-16-14/h5-6,8-9H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZRDLNAYBMWCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)S(=O)(=O)C4=CN(C=N4)C)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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